tert-Butyl 3-amino-4-bromobenzylcarbamate
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Overview
Description
Tert-Butyl 3-amino-4-bromobenzylcarbamate: is a chemical compound with the molecular formula C12H17BrN2O2. It is a derivative of benzylcarbamate, featuring a tert-butyl group, an amino group, and a bromo substituent on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Amination:
Carbamate Formation: The carbamate group can be introduced by reacting 3-amino-4-bromobenzyl alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromo group can be reduced to form a hydrogen atom.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Hydrogenated Derivatives: Resulting from the reduction of the bromo group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Biology: It can be employed in the study of enzyme inhibitors and receptor binding assays. Medicine: Industry: It is used in the production of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromo group can participate in electrophilic reactions. The tert-butyl group provides steric hindrance, influencing the compound's reactivity and stability.
Comparison with Similar Compounds
Tert-Butyl 4-bromobenzylcarbamate: Similar structure but with a different position of the bromo group.
Tert-Butyl 3-bromobenzylcarbamate: Similar structure but with a different position of the bromo group.
Tert-Butyl 4-aminobenzylcarbamate: Similar structure but with an amino group instead of a bromo group.
Uniqueness: Tert-Butyl 3-amino-4-bromobenzylcarbamate is unique due to the combination of the amino and bromo groups on the benzene ring, which allows for diverse chemical reactions and applications.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and properties enable it to participate in a wide range of chemical reactions, making it an important compound in various fields.
Properties
IUPAC Name |
tert-butyl N-[(3-amino-4-bromophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIPBCCJXAZGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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